Boc-NH-PEG8-CH2CH2COOH

ADC Pharmacokinetics DAR8

Boc-NH-PEG8-CH2CH2COOH (CAS 1334169-93-5) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative featuring a Boc-protected primary amine on one terminus and a carboxylic acid on the other, bridged by an octaethylene glycol (PEG8) spacer. This compound is a core building block for synthesizing advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Molecular Formula C24H47NO12
Molecular Weight 541.6 g/mol
CAS No. 1334169-93-5
Cat. No. B1439768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-NH-PEG8-CH2CH2COOH
CAS1334169-93-5
Molecular FormulaC24H47NO12
Molecular Weight541.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C24H47NO12/c1-24(2,3)37-23(28)25-5-7-30-9-11-32-13-15-34-17-19-36-21-20-35-18-16-33-14-12-31-10-8-29-6-4-22(26)27/h4-21H2,1-3H3,(H,25,28)(H,26,27)
InChIKeyXYVCCDSFTREKQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-NH-PEG8-CH2CH2COOH (CAS 1334169-93-5): A Monodisperse, Boc-Protected, PEG8-Based Heterobifunctional Linker for ADC and PROTAC Synthesis


Boc-NH-PEG8-CH2CH2COOH (CAS 1334169-93-5) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative featuring a Boc-protected primary amine on one terminus and a carboxylic acid on the other, bridged by an octaethylene glycol (PEG8) spacer . This compound is a core building block for synthesizing advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) . It is distinguished from simple PEG polymers by its exact molecular weight (541.63 g/mol), defined molecular formula (C24H47NO12), and high purity levels exceeding 99% from specialized vendors . These characteristics ensure batch-to-batch consistency and precise stoichiometric control during critical conjugation steps, which is a primary requirement for both research and scalable GMP manufacturing.

The Risk of Generic Substitution: Why Boc-NH-PEG8-CH2CH2COOH Cannot Be Replaced by Shorter PEG Linkers in Critical Bioconjugation Workflows


Assuming that any Boc-protected PEG-acid linker, such as a PEG4 analog (e.g., Boc-NH-PEG4-CH2CH2COOH), can serve as a direct substitute for Boc-NH-PEG8-CH2CH2COOH is a high-risk procurement decision that can compromise the entire downstream development pipeline. Empirical studies comparing ADCs built with PEG4, PEG8, and PEG12 linkers demonstrate that PEG length is a critical determinant of conjugate hydrophobicity, stability, pharmacokinetic (PK) profile, and ultimate in vivo efficacy [1]. In one head-to-head study, DAR8-ADCs constructed with a PEG8 linker demonstrated significantly better PK exposure and more potent in vivo anti-tumor activity than those constructed with a PEG4 linker [2]. Furthermore, the PEG8 spacer provides a near-optimal balance between solubilizing a hydrophobic payload and avoiding the excessive molecular weight and steric bulk of longer PEG chains like PEG12, which can impact tolerability [2]. Substituting with a shorter linker fails to adequately mask payload hydrophobicity, leading to increased aggregation, faster non-specific clearance, and potential project failure [3].

Quantitative Evidence Guide for Selecting Boc-NH-PEG8-CH2CH2COOH Over Shorter PEG Linkers


PEG8 Linker Length Confers Superior Pharmacokinetic Exposure in DAR8-ADCs Compared to PEG4

In a comparative study, DAR8 ADCs constructed with a pendant-type PEG8 linker exhibited an improved pharmacokinetic (PK) profile relative to those built with a PEG4 linker, directly impacting in vivo exposure and therapeutic window [1]. This is quantified by a lower level of non-specific clearance and higher sustained plasma concentrations.

ADC Pharmacokinetics DAR8

PEG8 Linkers Enhance In Vivo Anti-Tumor Activity Over PEG4 Linkers in ADC Models

The same study demonstrated that the PK advantage of PEG8 directly correlates with enhanced in vivo efficacy. DAR8-ADCs prepared with PEG8 linkers showed stronger anti-tumor activity than those prepared with PEG4 linkers [1]. This establishes PEG8 as a minimum effective length for achieving robust activity with high-DAR conjugates.

ADC In Vivo Efficacy DAR8

PEG8 Spacer Significantly Reduces Conjugate Hydrophobicity Compared to PEG4 in DAR8-ADCs

Hydrophobicity of the drug-linker is a primary cause of ADC aggregation and rapid clearance. Hydrophobic interaction chromatography (HIC) analysis revealed that increasing PEG chain length from 4 to 8 units significantly decreased the overall hydrophobicity of the resulting DAR8-ADC conjugates [1]. This reduction in hydrophobicity correlates with improved stability and lower aggregate content.

ADC Hydrophobicity Aggregation

Boc-NH-PEG8-CH2CH2COOH Achieves Purity Levels >99.9%, Critical for High-Fidelity Bioconjugation

The utility of a linker in advanced bioconjugation is directly tied to its purity. Impurities can lead to undesired side reactions, lower yields, and complex purification of the final conjugate. Boc-NH-PEG8-CH2CH2COOH is commercially available at a certified purity of 99.94% (by MedChemExpress) . In comparison, shorter analogs like Boc-NH-PEG4-CH2CH2COOH are commonly supplied at a minimum purity of 95% .

PROTAC Purity ADC

PEG8 Exhibits Superior Functional Potency Compared to PEG4 and PEG16 in a Linker Screening Platform

An in vitro linker screening platform was used to directly compare the functional output of different PEG linkers. The study reported a quantitative readout for several linkers, where a lower value indicates higher potency. The readout for the PEG8 linker was 635.1, which was 2.1-fold more potent than the PEG4 linker (readout: 1311.5) and 1.6-fold more potent than the PEG16 linker (readout: 1021.2) [1]. This positions PEG8 as a highly potent option in its class.

Linker Potency Screening

Optimal Procurement and Application Scenarios for Boc-NH-PEG8-CH2CH2COOH


Synthesis of High-DAR (Drug-to-Antibody Ratio) ADCs Requiring Optimized PK and Low Aggregation

For ADC programs targeting a DAR of 8, where payload hydrophobicity is a major challenge, Boc-NH-PEG8-CH2CH2COOH is the recommended linker starting material. The evidence demonstrates that a PEG8 spacer provides the necessary reduction in conjugate hydrophobicity and aggregate content while delivering a superior PK profile and stronger in vivo anti-tumor activity compared to shorter PEG4-based linkers [1]. This makes it the empirically validated choice for maximizing the therapeutic index of highly-loaded ADCs.

Development of PROTACs for Difficult-to-Drug Intracellular Targets Requiring Optimized Ternary Complex Formation

When designing PROTACs, linker length and composition are critical for productive ternary complex formation between the target protein and E3 ligase. The PEG8 spacer in Boc-NH-PEG8-CH2CH2COOH provides an optimal balance of length and flexibility to bridge two protein-binding ligands. This compound's extremely high purity (>99%) minimizes side reactions during the multi-step synthesis of these complex heterobifunctional molecules, ensuring a higher yield of the desired PROTAC species and simplifying final purification .

Bioconjugation and PEGylation of Peptides and Proteins Requiring Precise Stoichiometric Control

In applications such as peptide PEGylation or the synthesis of homogeneous protein conjugates, the monodisperse nature and high purity of Boc-NH-PEG8-CH2CH2COOH are non-negotiable. Unlike polydisperse PEG, this reagent ensures a single, defined product is formed, which is essential for meeting the analytical and regulatory standards of later-stage development. The Boc-protecting group allows for controlled, step-wise conjugation strategies after mild deprotection .

Scaling from Discovery Chemistry to GMP Manufacturing of Linker-Payloads

For organizations transitioning from discovery to preclinical development, selecting a linker that is available in both high-purity research grades and scalable GMP grades is a strategic procurement decision. Boc-NH-PEG8-CH2CH2COOH is a well-established compound in the PEG linker toolkit, available from multiple vendors with varying purity grades and batch sizes up to multi-kilogram quantities [2]. This supply chain robustness de-risks the transition from gram-scale discovery synthesis to large-scale manufacturing, avoiding the need for a late-stage change in linker chemistry.

Technical Documentation Hub

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